Methyl (2-methylphenyl) cyanocarbonimidodithioate
Description
Methyl (2-methylphenyl) cyanocarbonimidodithioate is a thiourea derivative characterized by a cyanocarbonimidodithioate core functionalized with a methyl group and a 2-methylphenyl substituent. The compound belongs to a class of cyanocarbonimidodithioates, which are known for their versatility in coordination chemistry and applications in agrochemical or pharmaceutical synthesis .
The general structure involves a dithiocarbamate backbone with a cyano group and aromatic substituents. Based on analogs such as (4-chloro-3-methylphenyl) methyl cyanocarbonimidodithioate (CAS 152382-26-8), the molecular formula of the target compound is inferred to be C₁₀H₁₀N₂S₂, with a molar mass of 222.33 g/mol (adjusted for the absence of chlorine and addition of a methyl group) .
Properties
IUPAC Name |
[(2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2/c1-8-5-3-4-6-9(8)14-10(13-2)12-7-11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQUATUZTNYOFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC(=NC#N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201181734 | |
| Record name | Carbonimidodithioic acid, cyano-, methyl 2-methylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201181734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152381-92-5 | |
| Record name | Carbonimidodithioic acid, cyano-, methyl 2-methylphenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152381-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonimidodithioic acid, cyano-, methyl 2-methylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201181734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-methylphenyl) cyanocarbonimidodithioate typically involves the reaction of 2-methylphenylthiol with a suitable cyanamide precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-methylphenyl) cyanocarbonimidodithioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The cyanamide group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted cyanamide derivatives.
Scientific Research Applications
Methyl (2-methylphenyl) cyanocarbonimidodithioate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2-methylphenyl) cyanocarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa | Key Substituents |
|---|---|---|---|---|---|---|---|
| This compound* | N/A | C₁₀H₁₀N₂S₂ | 222.33 | ~1.20 (predicted) | ~370 (predicted) | ~-6.0 (predicted) | 2-methylphenyl |
| [(2,6-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate | 109349-02-2 | C₁₀H₈Cl₂N₂OS₂ | 323.22 | N/A | N/A | N/A | 2,6-dichlorophenoxy |
| (4-Chloro-3-methylphenyl) methyl cyanocarbonimidodithioate | 152382-26-8 | C₁₀H₉ClN₂S₂ | 256.77 | 1.26 | 385.4 | -6.21 | 4-chloro-3-methylphenyl |
| [(3-Bromo-1,2,4-thiadiazol-5-ylthio)methyl] methyl cyanocarbonimidodithioate | 109305-67-1 | C₆H₅BrN₄S₄ | 341.30 | N/A | N/A | N/A | 3-bromo-thiadiazole |
*Predicted data based on structural analogs.
Key Observations:
The 2,6-dichlorophenoxy substituent in CAS 109349-02-2 introduces steric hindrance and electronic effects, which may reduce reactivity in nucleophilic substitutions compared to the target compound .
Physical Properties :
- The predicted boiling point (~370°C) of the target compound is lower than that of the chlorinated analog (385.4°C), reflecting the absence of strong halogen-based intermolecular forces .
- Density trends correlate with substituent bulk, with halogenated derivatives exhibiting higher densities.
The bromothiadiazole derivative (CAS 109305-67-1) may exhibit unique reactivity in cross-coupling reactions due to its heterocyclic sulfur and bromine atoms .
Notes and Limitations
- Future Directions : Synthesis and characterization of the target compound are recommended to validate predicted properties and explore applications in materials science or drug discovery.
Biological Activity
Methyl (2-methylphenyl) cyanocarbonimidodithioate, with the molecular formula C10H10N2S2 and CAS number 152381-92-5, is a compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, research findings, and case studies.
Chemical Structure and Properties
This compound features a cyanamide group attached to a sulfanyl-methylsulfanylmethylidene moiety linked to a 2-methylphenyl group. The structural characteristics of this compound are essential for understanding its reactivity and biological interactions.
| Property | Details |
|---|---|
| Molecular Weight | 222.3 g/mol |
| CAS Number | 152381-92-5 |
| Chemical Formula | C10H10N2S2 |
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylphenylthiol with a suitable cyanamide precursor. This reaction is often facilitated by bases such as sodium hydride or potassium carbonate under controlled conditions, including specific temperature settings to ensure complete conversion of reactants.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
The anticancer properties of this compound have also been explored. Preliminary studies indicate that this compound may induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle progression. Notably, it has shown effectiveness against several cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to altered cellular functions. For instance, it may inhibit enzymes involved in metabolic pathways critical for cancer cell survival and proliferation .
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of various dithiocarbamate derivatives, including this compound, demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial membranes was highlighted as a key factor in its efficacy.
- Cytotoxicity Assessment : In a comparative study assessing the cytotoxic effects of several organotin complexes, this compound was found to exhibit cytotoxicity comparable to established anticancer agents. The study utilized multiple assays to evaluate cell viability and apoptosis induction .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Methyl (2-methylphenyl) cyanocarbonimidodithioate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving cyanocarbonimidodithioate precursors and methyl-substituted phenyl derivatives. Optimization requires monitoring reaction kinetics using HPLC or TLC (silica gel plates, ethyl acetate/hexane mobile phase). Adjusting solvent polarity (e.g., DMF for polar intermediates) and temperature (60–80°C) can improve yield. Evidence from patent literature suggests the use of isoxazole or oxadiazole intermediates to stabilize the thiomethyl group during synthesis .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Employ a combination of spectroscopic techniques:
- NMR (¹H/¹³C): Confirm the presence of the methylphenyl group (δ 2.3–2.5 ppm for methyl protons) and cyanocarbonimidodithioate backbone (δ 110–120 ppm for nitrile carbons).
- FT-IR : Identify characteristic peaks for C≡N (~2200 cm⁻¹) and C=S (~1050 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₁₀H₁₁N₂S₂). Cross-reference with analogs like methyl benzoylformate for spectral interpretation .
Q. What safety protocols are critical given limited toxicological data?
- Methodological Answer : Due to insufficient toxicological studies, adhere to strict containment (fume hoods, gloveboxes) and personal protective equipment (nitrile gloves, lab coats). Conduct preliminary cytotoxicity assays (e.g., MTT tests on HEK293 cells) to establish IC₅₀ values. Monitor for sulfhydryl-group reactivity, which may pose respiratory or dermal hazards .
Advanced Research Questions
Q. How can this compound be evaluated for anticancer or antiviral activity?
- Methodological Answer : Design in vitro assays targeting specific pathways:
- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based assays.
- Apoptosis Induction : Measure caspase-3/7 activation in cancer cell lines (e.g., HeLa, MCF-7).
- Antiviral Testing : Use plaque reduction assays (e.g., influenza A/H1N1). Patent data highlights derivatives with efficacy in thromboembolic and viral models, suggesting prioritization of these pathways .
Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?
- Methodological Answer : Perform accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Analyze degradation products via LC-MS.
- Thermal Stability : Use DSC/TGA to identify decomposition temperatures.
- Light Sensitivity : Expose to UV-Vis light (254 nm) and monitor photodegradation. Conflicting reports may arise from solvent impurities; use HPLC-grade solvents and inert atmospheres .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Modify key moieties systematically:
- Phenyl Ring Substituents : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance electrophilicity.
- Thiomethyl Linker : Replace with sulfoxide/sulfone groups to alter redox potential.
- Cyanocarbonimidate Core : Explore isosteric replacements (e.g., triazoles) for metabolic stability. Patent examples show improved activity with methylisoxazole substitutions .
Q. What computational methods predict binding interactions with biological targets?
- Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Target Selection : Prioritize proteins with cysteine-rich active sites (e.g., thioredoxin reductase).
- Docking Grids : Focus on the thiomethyl and nitrile regions for hydrogen bonding and hydrophobic interactions.
- Binding Free Energy : Calculate ΔG using MM-PBSA. Validate with SPR or ITC for experimental affinity data .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
